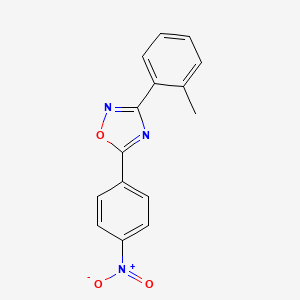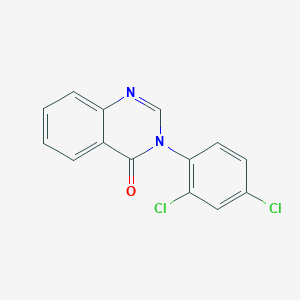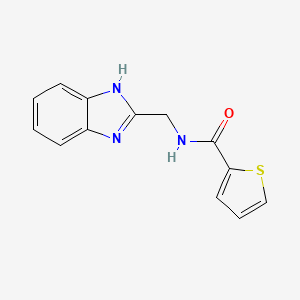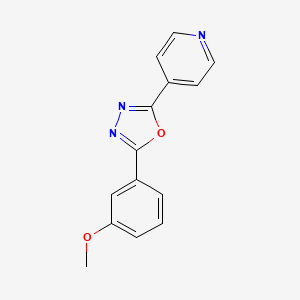
3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2-methylphenyl group and a 4-nitrophenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylbenzonitrile with 4-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In antimicrobial applications, the compound is believed to exert its effects by interacting with bacterial cell membranes, leading to cell lysis and death. The nitro group may also play a role in generating reactive oxygen species, which can damage bacterial cells.
Comparison with Similar Compounds
3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(2-methylphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: This compound has a chlorine substituent instead of a nitro group, which may affect its reactivity and biological activity.
3-(2-methylphenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-4-2-3-5-13(10)14-16-15(21-17-14)11-6-8-12(9-7-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRZLRISWZPOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)
![(3R*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5645839.png)

![3-(2-fluorophenoxy)-1-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}azetidine](/img/structure/B5645848.png)
![4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide](/img/structure/B5645861.png)
![2-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5645876.png)
![methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5645884.png)

![[(4-bromophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B5645907.png)

![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5645923.png)

![3-methyl-3-phenyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5645931.png)
![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(methylsulfonyl)piperidine](/img/structure/B5645934.png)
